N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine
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Overview
Description
N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine is a heterocyclic compound that features an isoxazole ring substituted with a benzylidene group and a thiophene moiety Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate (NaHCO₃) at ambient temperature . This method allows for the regioselective formation of the isoxazole ring.
Industrial Production Methods
Industrial production of isoxazole derivatives, including N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzylidene group or the thiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole ring or the thiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound’s unique structure makes it useful in material science and organic electronics.
Mechanism of Action
The mechanism of action of N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and modulate receptor activity, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various biological activities.
Indole Derivatives: Indole-based compounds also show diverse biological activities and are structurally similar to isoxazoles.
Uniqueness
N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine is unique due to its combination of a benzylidene group, a thiophene moiety, and an isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
37853-21-7 |
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Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
(E)-1-phenyl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)methanimine |
InChI |
InChI=1S/C14H10N2OS/c1-2-5-11(6-3-1)10-15-14-9-12(16-17-14)13-7-4-8-18-13/h1-10H/b15-10+ |
InChI Key |
MCXFSKUTQLANCS-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C2=CC(=NO2)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
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